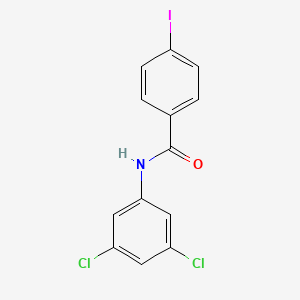

N-(3,5-dichlorophenyl)-4-iodobenzamide

Description

N-(3,5-dichlorophenyl)-4-iodobenzamide is a halogenated benzamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a para-iodine substituent on the benzamide ring. Its molecular formula is C₁₃H₈Cl₂INO, with a molecular weight of 397.02 g/mol.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2INO/c14-9-5-10(15)7-12(6-9)17-13(18)8-1-3-11(16)4-2-8/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZALAFRXDICKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362370 | |

| Record name | N-(3,5-dichlorophenyl)-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6171-91-1 | |

| Record name | N-(3,5-dichlorophenyl)-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-iodobenzamide typically involves the reaction of 3,5-dichloroaniline with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-iodobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-iodobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-dichlorophenyl)succinimide (NDPS)

- Structure : Succinimide core with 3,5-dichlorophenyl substitution.

- Activity : Nephrotoxic fungicide metabolized by cytochrome P450 enzymes to hydroxylated derivatives (e.g., 2-NDHSA; Kₘ = 1.76 mM, Vₘₐₓ = 31.01 nmol/10⁶ cells/hr) .

- The iodine atom could enhance stability or alter metabolic pathways.

4-IBP (4-(N-Benzylpiperidin-4-yl)-4-iodobenzamide)

- Structure : Benzamide with para-iodine and a piperidinyl-benzyl group.

- Activity : Central nervous system (CNS) activity inferred from structural similarity to sigma receptor ligands (e.g., BD 1008, BD 1047) .

- Comparison : The 3,5-dichlorophenyl group in the target compound may shift selectivity away from CNS targets toward antimicrobial or antifungal applications.

Agrochemical Derivatives

RP-30228 (Iprodione Metabolite)

- Structure : Imidazolidinecarboxamide with 3,5-dichlorophenyl and isopropyl groups.

- Activity : Fungicide metabolite with agricultural residue concerns .

- Comparison : The target compound’s simpler benzamide scaffold lacks the imidazolidine ring, suggesting different degradation kinetics and environmental persistence.

N-(3,4-Dichlorophenyl)propanamide (Propanil)

- Structure : Propanamide with 3,4-dichlorophenyl substitution.

- Activity : Herbicide targeting acetyl-CoA carboxylase .

- Comparison : The para-iodine in the target compound may enhance binding affinity compared to propanil’s chlorine, but positional isomerism (3,5- vs. 3,4-dichloro) alters electronic effects.

Structural Analogues in Drug Discovery

N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide

- Structure : Benzamide with 2-chloro, 5-iodo, and 3-acetylphenyl groups.

Protease Inhibitors with 3,5-Dichlorophenyl Moieties

- Example: (2S)-N-((2-cyanopyrimidin-4-yl)methyl)-2-(2-(3,5-dichlorophenyl)propanamido)-3-methoxypropanamide.

- Activity : Picomolar-range IC₅₀ values against proteases .

- Comparison: The dichlorophenyl group in both compounds likely contributes to hydrophobic binding interactions, but the target’s iodine may introduce steric or electronic effects distinct from methoxy or cyanopyrimidine groups.

Research Implications and Gaps

- Metabolic Stability : The iodine atom in N-(3,5-dichlorophenyl)-4-iodobenzamide may slow oxidative metabolism compared to chlorine-substituted analogs like NDPS.

- Toxicity Profile : Structural similarities to nephrotoxic NDPS warrant in vitro hepatocyte and renal cell assays for the target compound.

- Agrochemical Potential: The dichlorophenyl group’s prevalence in fungicides (e.g., iprodione metabolites) suggests utility in crop protection, but iodine’s cost and environmental impact require evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.